molecular formula C13H10FN5O2 B2976095 2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1087790-55-3

2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No.: B2976095
CAS No.: 1087790-55-3
M. Wt: 287.254
InChI Key: NUIDLCBYDXZNQF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazine class, characterized by a fused heteropolycyclic core with a 4-fluorophenyl substituent at position 8 and an acetamide group at position 1. Key attributes inferred from analogs include:

  • Molecular framework: The pyrazolo-triazine core enables π-π stacking and hydrogen bonding, critical for receptor interactions.
  • Fluorophenyl group: Enhances lipophilicity and metabolic stability, a common strategy in drug design .
  • Acetamide side chain: Provides hydrogen-bonding capacity, influencing solubility and target affinity.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-3-1-8(2-4-9)10-5-11-13(21)18(6-12(15)20)16-7-19(11)17-10/h1-5,7H,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDLCBYDXZNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: Starting from 4-fluoroaniline, it can be reacted with ethyl chloroformate in the presence of a base, like triethylamine, to form the ethyl ester. The ester can be subjected to cyclization with hydrazine to form the pyrazolone ring. Further treatment with cyanogen bromide can introduce the triazin ring, and finally, acetylation can be performed using acetic anhydride to obtain the target compound.

  • Route 2: Another method involves direct cyclization of appropriate hydrazone intermediates with reagents such as diethyl oxalate, followed by functional group manipulations.

Industrial Production Methods:

Industrial production could leverage similar synthetic routes but scaled up and optimized for efficiency, yield, and cost. Techniques like continuous flow chemistry might be employed to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: May involve the addition of oxygen or the removal of hydrogen, changing the oxidation state of its nitrogen or carbon atoms.

  • Reduction: Could involve the reduction of any oxo groups present within the structure.

  • Substitution: The compound could undergo various substitution reactions, given the different reactive sites (e.g., the fluorophenyl group).

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenation with chlorine or bromine, nitration with nitric acid.

Major Products Formed:

  • From oxidation: Various oxides of the compound or introduction of hydroxyl groups.

  • From reduction: Deoxygenated derivatives or amino derivatives.

  • From substitution: Halogenated or nitrated products depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Synthesis of Advanced Materials: Its structural complexity makes it a candidate for constructing more elaborate chemical architectures.

Biology:

  • Enzyme Inhibition Studies: Its unique groups might allow it to interact with and inhibit specific enzymes.

Medicine:

  • Drug Development: Potential use as a lead compound in the development of pharmaceuticals due to its unique structural features.

Industry:

  • Specialty Chemicals: Can be used as an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects will depend on its specific interactions with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding or catalysis. Its various functional groups will engage in different types of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Molecular Formula Substituents (Position) Molecular Weight Key Features / Activity Reference
Target Compound
2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
C₁₃H₁₀FN₅O₂ - 4-Fluorophenyl (8)
- Acetamide (1)
295.25 g/mol* Unsubstituted acetamide; potential for broad receptor interactions. N/A
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide () C₁₈H₁₄FN₅O₃ - 4-Fluorophenyl (2)
- Furylmethyl (N)
367.34 g/mol N-furylmethyl substitution enhances lipophilicity; ChemSpider ID: 21929287 .
MRK-016 () C₁₈H₂₀N₈O₂ - Isoxazole (3)
- Triazole (methoxy)
388.41 g/mol GABAA α5 inverse agonist; demonstrated in vivo anxiolytic activity .
N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide () C₂₀H₁₆N₄O₃S₂ - Thiophene (2)
- Sulfanyl (7)
440.50 g/mol Thiophene and sulfanyl groups may modulate electron density and binding kinetics .
Ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate () C₉H₁₀N₄O₃ - Ethyl ester (side chain) 234.20 g/mol Ester precursor to acetamide derivatives; used in prodrug strategies .

*Calculated based on core structure and substituents.

Key Structural and Functional Insights

a) Core Modifications
  • Pyrazolo-triazine vs.
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound mirrors strategies in , where fluorination improves metabolic stability and blood-brain barrier penetration .
b) Side Chain Variations
  • Acetamide Derivatives : The unsubstituted acetamide in the target compound contrasts with N-furylmethyl () and N-acetylphenyl () analogs. Substitutions here influence solubility; for instance, the furylmethyl group in increases hydrophobicity, which may limit CNS bioavailability .
  • Ester vs. Amide : The ethyl ester in serves as a prodrug, hydrolyzing in vivo to release the active acetamide form .

Biological Activity

2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrazolo[1,5-d][1,2,4]triazin core and a fluorophenyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H15F2N5O2\text{C}_{20}\text{H}_{15}\text{F}_2\text{N}_5\text{O}_2

This molecular configuration allows for interaction with various biological targets, influencing its pharmacological profile.

The biological activity of 2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the 4-fluorophenyl group enhances lipophilicity and stability, facilitating binding to molecular targets. Preliminary studies suggest that the compound may exhibit:

  • Inhibition of cancer cell proliferation : Similar compounds have shown anti-cancer properties by inducing apoptosis in various cancer cell lines.
  • Antimicrobial activity : The pyrazolo[1,5-d][1,2,4]triazin core is associated with antibacterial and antiviral effects.

Biological Activity Overview

Activity Type Description References
Anticancer Induces apoptosis in cancer cells (e.g., MCF-7 and MDA-MB-231) through caspase activation and modulation of NF-κB and p53 pathways.
Antimicrobial Exhibits activity against various bacterial strains; potential for development as an antibiotic agent.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolo[1,5-d][1,2,4]triazin derivatives in cancer therapy:

  • Study on Anticancer Activity :
    • A study demonstrated that compounds similar to 2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines. The mechanism involved increased apoptosis via caspase pathways and autophagy induction through mTOR inhibition .
  • Antimicrobial Properties :
    • Research indicated that derivatives of the pyrazolo[1,5-d][1,2,4]triazin core showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines .

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